![molecular formula C15H18N2O2 B5401092 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)
3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely known for its unique properties, including its ability to inhibit certain enzymes and its potential use in drug discovery. In
Wirkmechanismus
The mechanism of action of 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been shown to selectively inhibit certain isoforms of histone deacetylases and carbonic anhydrases, which are involved in various cellular processes, including gene expression and pH regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, inhibition of histone deacetylases can lead to changes in gene expression, while inhibition of carbonic anhydrases can lead to changes in pH regulation. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which may be due to its ability to inhibit certain enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile in lab experiments is its ability to selectively inhibit certain enzymes, which allows for the study of specific cellular processes. Additionally, this compound has been shown to have low toxicity, making it a safe tool compound for in vitro and in vivo studies. However, one limitation of using this compound is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, this compound could be further explored for its potential applications in drug discovery, particularly for the treatment of inflammatory and cancerous diseases. Furthermore, the selective inhibition of histone deacetylases and carbonic anhydrases by this compound could be further studied to understand their role in disease processes. Overall, the study of this compound has the potential to contribute to the development of new drugs and the understanding of cellular processes.
Synthesemethoden
The synthesis of 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-bromobenzonitrile with 3-propylmorpholine in the presence of a catalyst, such as palladium. The resulting intermediate is then treated with a carbonylating agent, such as carbon monoxide, to form the final product.
Wissenschaftliche Forschungsanwendungen
3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile has been extensively studied for its potential applications in various fields, including drug discovery, enzyme inhibition, and chemical biology. This compound has been shown to inhibit several enzymes, including histone deacetylases and carbonic anhydrases, which are involved in various cellular processes. Additionally, this compound has been used as a tool compound in chemical biology to study the role of certain enzymes in disease processes.
Eigenschaften
IUPAC Name |
3-(3-propylmorpholine-4-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-4-14-11-19-8-7-17(14)15(18)13-6-3-5-12(9-13)10-16/h3,5-6,9,14H,2,4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWARSDFQNJECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.